molecular formula C8H7BrO3 B1210229 2-Bromo-2',4'-dihydroxyacetophenone CAS No. 2491-39-6

2-Bromo-2',4'-dihydroxyacetophenone

Cat. No.: B1210229
CAS No.: 2491-39-6
M. Wt: 231.04 g/mol
InChI Key: RAULLGKGLGXMOM-UHFFFAOYSA-N
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Description

2-Bromo-2’,4’-dihydroxyacetophenone is an organic compound with the molecular formula C8H7BrO3 It is a brominated derivative of dihydroxyacetophenone, characterized by the presence of bromine and hydroxyl groups on the aromatic ring

Biochemical Analysis

Biochemical Properties

2-Bromo-2’,4’-dihydroxyacetophenone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein tyrosine phosphatases, inhibiting their activity. This interaction is crucial as it can modulate signaling pathways that are dependent on phosphorylation and dephosphorylation events .

Cellular Effects

The effects of 2-Bromo-2’,4’-dihydroxyacetophenone on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can modulate metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 2-Bromo-2’,4’-dihydroxyacetophenone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, the compound binds to the catalytic domain of protein tyrosine phosphatases, inhibiting their function and thereby affecting downstream signaling pathways. This inhibition can lead to alterations in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of 2-Bromo-2’,4’-dihydroxyacetophenone change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Bromo-2’,4’-dihydroxyacetophenone vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of the compound can result in adverse effects, including toxicity and disruption of normal cellular processes .

Metabolic Pathways

2-Bromo-2’,4’-dihydroxyacetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can affect pathways related to energy production, oxidative stress, and detoxification. These interactions can lead to changes in the levels of key metabolites and alterations in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Bromo-2’,4’-dihydroxyacetophenone within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability and effectiveness in different cellular compartments .

Subcellular Localization

The subcellular localization of 2-Bromo-2’,4’-dihydroxyacetophenone affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2’,4’-dihydroxyacetophenone can be synthesized through several methods. One common approach involves the bromination of 2,4-dihydroxyacetophenone using bromine or a brominating agent such as pyridinium hydrobromide perbromide in a suitable solvent like tetrahydrofuran (THF) at room temperature . Another method includes the reaction of dioxane dibromide with 3-hydroxy-4-iodoacetophenone in a dioxane-ethyl ether mixture .

Industrial Production Methods

Industrial production of 2-Bromo-2’,4’-dihydroxyacetophenone typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’,4’-dihydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, pyridinium hydrobromide perbromide.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted acetophenones can be formed.

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Alcohols or hydroxy derivatives.

Scientific Research Applications

2-Bromo-2’,4’-dihydroxyacetophenone has several applications in scientific research:

Comparison with Similar Compounds

2-Bromo-2’,4’-dihydroxyacetophenone can be compared with other brominated acetophenones and dihydroxyacetophenones:

The uniqueness of 2-Bromo-2’,4’-dihydroxyacetophenone lies in its specific combination of bromine and hydroxyl groups, which confer distinct chemical properties and reactivity patterns, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

2-bromo-1-(2,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAULLGKGLGXMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947799
Record name 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-39-6
Record name 1-(2,4-Dihydroxyphenyl)-2-bromoethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydroxyphenacyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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